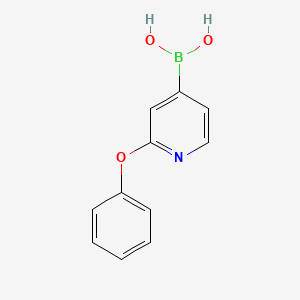

2-Phenoxypyridine-4-boronic acid

Description

Overview of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, characterized by a carbon-boron bond, are a versatile class of reagents in organic chemistry. wikipedia.orgacs.org First synthesized in 1860, their application in synthetic chemistry stems from their stability, versatile reactivity, and generally low toxicity. nih.gov These compounds are instrumental as building blocks and intermediates in a wide array of chemical transformations. nih.govnih.gov Their transformations are typically facilitated through tetracoordinate boron intermediates and include additions to unsaturated bonds, rearrangement reactions, and transmetalation reactions. acs.org

The stability and reactivity of organoboron compounds are influenced by the substituents on the boron atom. They can be classified into various categories, including boranes, boronic acids, and their respective esters. acs.org Boronic acids, with the general formula R-B(OH)₂, are particularly significant due to their stability under various reaction conditions and their ability to participate in a multitude of chemical reactions. wikipedia.orgresearchgate.net

Importance of Boronic Acids in Carbon-Carbon Bond Formation

Boronic acids are cornerstone reagents for the formation of carbon-carbon (C-C) bonds, a fundamental process in the synthesis of organic molecules. nih.gov Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds between different organic fragments. nih.govmdpi.com This reaction, which has seen widespread use in pharmaceutical and materials science, involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, boronic acids participate in other C-C bond-forming transformations, including conjugate additions and homologations. wikipedia.org The versatility of boronic acids is further enhanced by their compatibility with a wide range of functional groups, making them indispensable tools for synthetic chemists. mdpi.comorganic-chemistry.org

Role of Pyridine-Containing Boronic Acids as Nitrogen-Containing Building Blocks

Pyridine-containing boronic acids, such as 2-Phenoxypyridine-4-boronic acid, are a special class of organoboron compounds that introduce a nitrogen-containing pyridine (B92270) ring into a target molecule. arkat-usa.orgamanote.com The pyridine moiety is a common structural motif in pharmaceuticals and other biologically active compounds. The ability to incorporate this ring system using the well-established chemistry of boronic acids makes these reagents highly valuable. chemicalbook.com

The stability of pyridinylboronic acids can vary depending on the position of the boronic acid group on the pyridine ring. arkat-usa.org Generally, 3-pyridinyl and 4-pyridinylboronic acids exhibit good stability, while 2-pyridinylboronic acids can be prone to protodeboronation (loss of the boronic acid group). arkat-usa.org The synthesis of these compounds often involves methods like metal-halogen exchange followed by borylation or transition metal-catalyzed C-H bond activation. arkat-usa.org Pyridine-4-boronic acid, for instance, is a useful building block in crystal engineering and as a catalyst for reactions like amide synthesis. chemicalbook.com

The specific compound, this compound, combines the features of a pyridine ring with a phenoxy group, offering a unique scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1451393-41-1 | C₁₁H₁₀BNO₃ | 215.01 scbt.com |

| 2-Ethoxypyridine-4-boronic acid | 1072946-58-7 | C₇H₁₀BNO₃ | 166.97 cymitquimica.com |

| 2-Carboxypyridine-4-boronic acid | 1072946-59-8 | C₆H₆BNO₄ | 166.93 nih.gov |

| 3-Methoxypyridine-4-boronic acid | - | C₆H₈BNO₃ | 152.94 sigmaaldrich.com |

| Pyridine-4-boronic acid | 1692-15-5 | C₅H₆BNO₂ | - |

Properties

IUPAC Name |

(2-phenoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMOFUKFFMKMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 Phenoxypyridine 4 Boronic Acid

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl systems. rsc.org This palladium-catalyzed reaction couples an organoboron compound, such as 2-phenoxypyridine-4-boronic acid, with an organic halide or triflate. libretexts.org The versatility and reliability of this reaction are due in part to the stability, low toxicity, and commercial availability of many boronic acid reagents. researchgate.net

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.netchemrxiv.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond of the organic halide (e.g., an aryl bromide). yonedalabs.com This process oxidizes the palladium from Pd(0) to a square planar Pd(II) complex. yonedalabs.comchemrxiv.org Oxidative addition is often the rate-determining step in the catalytic cycle, and the reactivity of the halide partner typically follows the order of bond dissociation energy: I > OTf > Br > Cl. rsc.orglibretexts.org

Transmetalation : This key step involves the transfer of the organic group (in this case, the 2-phenoxypyridin-4-yl group) from the boron atom to the palladium(II) center. chemrxiv.org This process requires the presence of a base to activate the organoboron species. researchgate.net The halide ligand on the palladium complex is replaced by the organic moiety from the boronic acid, resulting in a diorganopalladium(II) complex. yonedalabs.com The precise mechanism of this transfer has been a subject of extensive study.

Reductive Elimination : In the final step, the two organic groups attached to the palladium(II) center are coupled, forming the new carbon-carbon bond of the final product. libretexts.org This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.comchemrxiv.org

| Step | Catalyst State (Start) | Process | Catalyst State (End) | Key Transformation |

| Oxidative Addition | Pd(0) | Insertion of palladium into the C-X bond of the aryl halide. | Pd(II) | Formation of an arylpalladium(II) halide complex. |

| Transmetalation | Pd(II) | Transfer of the pyridyl group from the boronic acid to the palladium center. | Pd(II) | Formation of a diarylpalladium(II) complex. |

| Reductive Elimination | Pd(II) | Coupling of the two organic groups on the palladium center. | Pd(0) | Formation of the biaryl product and regeneration of the Pd(0) catalyst. |

The presence of a base is essential for the transmetalation step of the Suzuki-Miyaura coupling to proceed. researchgate.net The base plays a crucial role in activating the boronic acid, making it more nucleophilic and facilitating the transfer of its organic group to the electrophilic palladium(II) center. researchgate.netquora.com

Two primary mechanistic pathways for the role of the base have been proposed and debated:

The Boronate Pathway : In this mechanism, the base (often a hydroxide or carbonate) reacts with the neutral boronic acid, R-B(OH)₂, to form a more nucleophilic anionic borate (B1201080) species, such as R-B(OH)₃⁻. researchgate.netacs.orgsemanticscholar.org This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the R group to the palladium. nih.gov Evidence suggests that for many systems, the borate anion is the most reactive organoboron species toward transmetalation. researchgate.net

The Oxo-Palladium Pathway : An alternative proposal involves the base reacting first with the arylpalladium(II) halide complex. The halide ligand is replaced by a hydroxide or alkoxide from the base, forming a more nucleophilic arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid. acs.orgnih.gov

Computational and kinetic studies suggest that the operative mechanism can depend on the specific reaction conditions, but the pathway involving the formation of a boronate species is strongly supported by a significant body of evidence. researchgate.netacs.org The base, therefore, has a dualistic role; while it is necessary to form the active catalytic intermediates for transmetalation, an excessively high concentration can also lead to the formation of unreactive borate species, which can inhibit the reaction. researchgate.net

For many years, the direct intermediates in the transmetalation step containing a palladium-oxygen-boron (Pd-O-B) linkage were considered highly elusive. nih.govnih.gov However, advanced techniques such as low-temperature, rapid-injection NMR spectroscopy, combined with kinetic and computational analyses, have enabled the generation, observation, and characterization of these critical species. nih.govnih.gov

These studies have identified two distinct types of pre-transmetalation intermediates:

A tri-coordinate (6-B-3) boronic acid complex , which forms from the reaction with the neutral boronic acid. nih.govacs.org

A tetra-coordinate (8-B-4) boronate complex , which forms from the reaction with the activated anionic boronate. nih.govacs.org

Both of these identified intermediates are competent to undergo transmetalation to yield the cross-coupled product. nih.govnih.gov Kinetic studies have elucidated two distinct mechanistic pathways depending on the reaction conditions:

Transmetalation can proceed via an unactivated tri-coordinate intermediate, a pathway that tends to dominate when there is an excess of a phosphine (B1218219) ligand. nih.govnih.gov

Alternatively, the reaction can occur through an activated tetra-coordinate intermediate, which is favored when there is a deficiency of the ligand. nih.govnih.gov

Kinetic analysis monitoring the decay of these intermediates has provided rate constants for the transmetalation event. For example, in one study, the first-order decay of an arylpalladium boronate complex was measured, confirming that the transmetalation is an intramolecular process. nih.govacs.org

| Complex Type | Boron Coordination | Description | Dominant Condition |

| 6-B-3 Intermediate | Tri-coordinate | Formed from neutral boronic acid. | Excess Ligand |

| 8-B-4 Intermediate | Tetra-coordinate | Formed from anionic boronate. | Deficient Ligand |

When a pyridine (B92270) ring contains multiple halogen substituents, the Suzuki-Miyaura coupling can proceed with a high degree of regioselectivity, meaning the reaction preferentially occurs at one specific halogenated position over others. researchgate.net This selectivity is governed by a combination of factors, primarily the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic influence of the pyridine nitrogen atom. rsc.org

The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl. rsc.org Therefore, in a dihalogenated pyridine containing two different halogens, the coupling will typically occur at the carbon bearing the heavier, more reactive halogen. For example, in 2-bromo-3-iodopyridine, the Suzuki coupling selectively takes place at the C3 position (the site of the iodine). rsc.org

When the halogens are identical, electronic factors become dominant. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the adjacent carbon-halogen bonds. For dihalopyridines, this often leads to preferential coupling at positions C2/C6 or C4. For instance, in studies with 3,5-dibromopyridine derivatives, regioselective mono-arylation has been observed. core.ac.uk Similarly, in 2,4-dichloropyridines, while the C2 position is conventionally considered more reactive, specific ligand systems have been developed to achieve high selectivity for coupling at the C4 position. nih.gov The choice of catalyst, ligands, and reaction conditions can be tuned to control the regiochemical outcome. beilstein-journals.orgnih.gov

While the Suzuki-Miyaura reaction is broadly applicable, couplings involving 2-heterocyclic boronates, such as 2-pyridylboronic acids, are known to be particularly challenging and often result in low yields of the desired product. acs.orgnih.gov Several factors contribute to these difficulties:

Protodeboronation : Heterocyclic boronic acids, especially those with the boron atom at an electron-rich position or adjacent to a heteroatom, can be unstable and susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

Catalyst Inhibition : The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic activity and slow down or shut down the catalytic cycle.

Stability of Reagents : Many 2-heterocyclic boronic acids are inherently unstable, making them difficult to handle and store, which complicates reaction stoichiometry and reproducibility. nih.gov To address this, stable derivatives such as MIDA boronates or diethanolamine (DABO) boronates have been developed as air-stable alternatives that can be used directly in coupling reactions. nih.govresearchgate.net

To overcome the low conversions typically seen with electron-deficient 2-heterocyclic boronates, modified protocols have been developed. One successful strategy involves the use of copper(I) salts as co-catalysts, which can facilitate these notoriously difficult couplings and provide greatly enhanced yields. acs.orgnih.gov

C-H Activation/C-C Cross-Coupling Reactions

The transformation of a carbon-hydrogen (C-H) bond into a carbon-carbon (C-C) bond is a cornerstone of modern organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium catalysis has been particularly prominent in this field, enabling a variety of C-H activation and cross-coupling reactions. nih.gov this compound, as an organoboronic acid, is a key coupling partner in these transformations, providing the aryl group that is installed onto a C-H bond.

A significant application of arylboronic acids, including this compound, is the palladium-catalyzed direct arylation of N-aryl-2-amino pyridine derivatives. In this reaction, the pyridine nitrogen of the substrate acts as a directing group, facilitating the regioselective activation of the C-H bond at the ortho position of the N-aryl ring. nih.govresearchgate.nettuwien.at This process allows for the formation of a new C-C bond directly on the aniline ring.

The reaction is typically catalyzed by a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), and often requires additives like an oxidant (e.g., 1,4-benzoquinone) and a silver salt (e.g., Ag₂O) to ensure full conversion and regenerate the active Pd(II) catalyst. nih.govresearchgate.net A key advantage of this method is its high chemoselectivity; arylation occurs exclusively at the ortho-C-H bond of the N-aryl group, with no competing N-arylation (a common side reaction under conditions suitable for Buchwald-Hartwig amination). nih.govresearchgate.nettuwien.at

The proposed mechanism involves initial coordination of the pyridine nitrogen to the palladium catalyst. This brings the metal center into proximity with the ortho C-H bond of the N-aryl substituent, leading to the formation of a palladacycle intermediate. Transmetalation with the boronic acid (e.g., this compound) then occurs, followed by reductive elimination to yield the ortho-arylated product and a Pd(0) species. nih.gov The oxidant then regenerates the Pd(II) catalyst to continue the cycle.

The reaction tolerates a range of boronic acids with both electron-donating and electron-withdrawing substituents, generally providing good yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Ortho-Arylation of N-Phenylpyridin-2-amine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | 68 |

| 2 | 4-Methylphenylboronic acid | 74 |

| 3 | 4-Methoxyphenylboronic acid | 72 |

| 4 | 4-Fluorophenylboronic acid | 62 |

| 5 | 3-Nitrophenylboronic acid | 74 |

| Data is representative of typical yields found for this type of reaction as described in the literature. nih.gov |

The pyridine moiety is a highly effective directing group in transition-metal-catalyzed C-H functionalization reactions. slideshare.net Its nitrogen atom can coordinate to a metal center, positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho position of an adjacent aryl ring. rsc.org This directing ability is crucial for achieving high regioselectivity in complex molecules.

In the context of this compound, while the boronic acid itself is the reagent, the pyridine nitrogen within its structure can influence its reactivity and interactions in the catalytic cycle. More commonly, however, the pyridine nitrogen on the substrate directs the functionalization, as seen in the ortho-arylation of 2-aryl pyridines or N-aryl-2-amino pyridines. nih.govrsc.org The coordination of the pyridine nitrogen to the catalyst facilitates the formation of a stable five- or six-membered metallacyclic intermediate, which lowers the activation energy for the C-H cleavage step. acs.org This strategy has been widely used for the introduction of various functional groups, including aryl groups from boronic acids.

Table 2: Regioselectivity in Pyridine-Directed C-H Functionalization

| Substrate Type | Directing Group | Position of C-H Functionalization |

| 2-Aryl Pyridines | Pyridine Nitrogen | Ortho position of the aryl ring |

| N-Aryl-2-amino Pyridines | Pyridine Nitrogen | Ortho position of the N-aryl ring |

| This table illustrates the general principle of pyridine as a directing group. slideshare.netrsc.org |

Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to synthesize substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for creating complex amine structures, including unnatural α-amino acids, in a single step. organic-chemistry.orgresearchgate.net

This compound can serve as the organoboronic acid component in this transformation. The reaction mechanism is believed to proceed through the condensation of the amine and the carbonyl to form an iminium ion. The boronic acid then reacts with the hydroxyl group of a transient carbinolamine intermediate or with the carbonyl itself, forming a boronate complex. wikipedia.org This is followed by the irreversible intramolecular transfer of the aryl group (in this case, the 2-phenoxypyridin-4-yl group) from the boron atom to the electrophilic iminium carbon. organic-chemistry.org

One of the significant advantages of the Petasis reaction is its operational simplicity and tolerance for a wide variety of functional groups on all three components. wikipedia.orgnih.gov It often proceeds under mild conditions and does not require an inert atmosphere. wikipedia.org When α-hydroxy aldehydes or other chiral substrates are used, the reaction can proceed with high diastereoselectivity. wikipedia.org

Table 3: Scope of the Petasis Borono-Mannich Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

| Primary or Secondary Amines | Aldehydes, Ketones | Aryl- or Vinyl-boronic acids | Tertiary Amines |

| Amino Acids | Glyoxylic Acid | Arylboronic acids | N-Substituted Amino Acids |

| Hydrazines | Aldehydes | Arylboronic acids | Substituted Hydrazines |

| This table outlines the general versatility of the Petasis reaction, for which this compound would be a suitable arylboronic acid partner. wikipedia.orgorganic-chemistry.orgmdpi.com |

Other Coupling Reactions

The Chan-Evans-Lam (CEL) reaction is a copper-promoted cross-coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols, to form C-N and C-O bonds, respectively. thieme-connect.comnih.govresearchgate.net This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is often noted for its mild reaction conditions, which can sometimes be performed at room temperature and open to the air. thieme-connect.com

This compound is a suitable arylating agent for these transformations. The reaction typically employs a copper(II) salt, such as cupric acetate (Cu(OAc)₂), and a base. thieme-connect.com The mechanism is thought to involve the formation of a copper(II)-substrate complex, followed by transmetalation with the boronic acid. Reductive elimination from the resulting intermediate furnishes the C-N or C-O coupled product and a copper(0) species, which is then reoxidized to copper(II) to complete the catalytic cycle. The presence of oxygen can be beneficial for this reoxidation step. thieme-connect.com This methodology is broadly applicable to a wide range of saturated and unsaturated heterocycles. thieme-connect.comnih.gov

Rhodium catalysts are effective in mediating the addition of organoboronic acids across carbon-carbon and carbon-oxygen multiple bonds. researchgate.netcore.ac.uk this compound can be utilized as the nucleophilic aryl source in these reactions.

One major application is the rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, such as enones and enoates. thieme-connect.comorganic-chemistry.org This reaction is a reliable method for forming C-C bonds at the β-position of the carbonyl compound. Chiral phosphine ligands, such as BINAP, can be used in conjunction with the rhodium catalyst to achieve high enantioselectivity. core.ac.ukthieme-connect.com The catalytic cycle is proposed to involve transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by insertion of the alkene into the rhodium-aryl bond. Subsequent hydrolysis or protonolysis releases the product and regenerates the active catalyst. thieme-connect.com

Additionally, rhodium complexes can catalyze the 1,2-addition of arylboronic acids to carbonyl compounds like aldehydes, ketones, and ketoesters. researchgate.net This reaction provides a direct route to secondary and tertiary alcohols. The scope of these rhodium-catalyzed additions is quite broad, extending to various activated and unactivated carbonyls and alkenes. researchgate.netnih.gov

Mechanistic Insights and Computational Studies

Mechanistic studies and computational analysis provide a deeper understanding of the reactivity of boronic acids. For amidation reactions, theoretical calculations have confirmed that the formation of acyloxyboronic acid intermediates is kinetically easy but thermodynamically unfavorable, highlighting the necessity of water removal. rsc.org The rate-determining step is identified as the C–O bond cleavage in the tetracoordinate intermediate formed after the amine attack. rsc.org The catalytic activity is influenced by both steric and electronic effects of substituents on the arylboronic acid. rsc.org

In the context of oxidative degradation by H₂O₂, experimental and computational analyses have revealed that the rate-limiting step can be the B→O shift of the intermediate rather than its initial formation. Intramolecular ligation to the boron atom can impose orientational constraints and electronic effects that significantly slow this rate-limiting step, thereby increasing the oxidative stability of the boronic acid.

For the Beckmann rearrangement, mechanistic investigations, including ¹⁸O labeling studies, support a true catalytic pathway involving an ionic transition structure. acs.orgnih.gov ¹¹B NMR spectroscopy has been instrumental in identifying the role of additives like perfluoropinacol, which create a more electrophilic boron center that accelerates the initial, rate-limiting transesterification step between the catalyst and the oxime. acs.orgnih.gov

Computational studies, such as those using Density Functional Theory (DFT), are employed to characterize the binding energies and interactions of boronic acid derivatives with biological targets or to understand reaction mechanisms at a molecular level. biorxiv.org These studies can elucidate the geometry of transition states and the electronic structure of intermediates, providing predictive power in catalyst design and reactivity analysis. For this compound, computational models could predict its Lewis acidity, stability, and the energy barriers for various catalytic cycles, offering valuable insights into its potential reactivity.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for this compound in synthetic chemistry is the Suzuki-Miyaura cross-coupling reaction. This catalytic cycle involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.org

The Catalytic Cycle

The generally accepted mechanism proceeds through a palladium catalyst, typically in the Pd(0) oxidation state at the start of the cycle.

Oxidative Addition: The initial step involves the reaction of a low-valent palladium(0) complex with an organic halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. csbsju.edu This intermediate now carries both the organic group from the halide and the halide itself as ligands. libretexts.org The rate of this step can be influenced by electron-withdrawing groups on the organic halide, which can weaken the C-X bond. youtube.com

Transmetalation: This is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. libretexts.org The mechanism of transmetalation is complex and can proceed via different pathways, often dependent on the reaction conditions, particularly the base and solvent used. researchgate.netnih.gov

Activation of the Boronic Acid: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄), which coordinates to the electron-deficient boron atom to form a more nucleophilic "ate" complex, a tetracoordinate boronate species [R-B(OH)₃]⁻. researchgate.net

Formation of Intermediates: The transmetalation step is believed to involve pre-transmetalation intermediates containing a palladium-oxygen-boron (Pd-O-B) linkage. acs.orgillinois.edu Two primary pathways are often considered:

The Boronate Pathway: The activated boronate complex directly displaces the halide ligand on the Pd(II) center. nih.gov

The Oxo-Palladium Pathway: The halide ligand on the Pd(II) complex is first exchanged with the base (e.g., hydroxide), forming a palladium-hydroxo complex. This species then reacts with the neutral boronic acid. nih.govresearchgate.net

Transfer of the Organic Group: Following the formation of the Pd-O-B linked intermediate, the 2-phenoxypyridin-4-yl group is transferred from the boron to the palladium atom, displacing the remaining halide or hydroxo group and forming a diaryl-palladium(II) intermediate. illinois.edu

Reductive Elimination: In the final step of the cycle, the two organic groups (the one from the organic halide and the 2-phenoxypyridin-4-yl group) on the palladium(II) intermediate are coupled and eliminated from the metal center. libretexts.org This process forms the new carbon-carbon bond of the final biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. csbsju.edu

The key steps and intermediates in the Suzuki-Miyaura coupling of this compound are summarized in the table below.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into an Ar-X bond. | Aryl-Palladium(II) Halide Complex |

| Transmetalation | The 2-phenoxypyridin-4-yl group is transferred from boron to palladium. | Tetracoordinate Boronate "ate" complex, Pd-O-B linked pre-transmetalation complex, Diaryl-Palladium(II) Complex |

| Reductive Elimination | The two aryl groups are coupled and released from the palladium center. | Pd(0) Catalyst (regenerated), Biaryl Product |

Side Reactions: Protodeboronation

A significant competing reaction pathway, especially for heteroaryl boronic acids, is protodeboronation. wikipedia.org This is a process where the carbon-boron bond is cleaved by a proton source (like water in the reaction medium), replacing the boronic acid group with a hydrogen atom. wikipedia.org Pyridine-containing boronic acids are particularly susceptible because the nitrogen atom can be protonated, influencing the electronic properties of the ring and the stability of the C-B bond. nih.gov For 2-pyridyl boronic acids, the zwitterionic form that exists at neutral pH has been shown to undergo rapid unimolecular fragmentation, leading to protodeboronation. wikipedia.orgresearchgate.net Strategies to mitigate this include the use of anhydrous conditions or the "slow release" of the boronic acid from a more stable precursor like a MIDA boronate ester. wikipedia.orgnih.gov

Computational Chemistry Applications in Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the complex mechanisms of reactions involving boronic acids. These studies provide insights into transition state energies, reaction kinetics, and the structures of transient intermediates that are often difficult to observe experimentally. acs.org

DFT calculations have been applied to investigate several key aspects of the Suzuki-Miyaura reaction, which is the primary application of this compound:

Transmetalation Pathways: Computational studies have been used to compare the energy barriers of the "boronate" versus the "oxo-palladium" transmetalation pathways. The prevailing mechanism can depend on the specific base, solvent, and ligands used in the reaction. researchgate.net

Intermediate Stability: The structures and relative stabilities of various intermediates, such as the pre-transmetalation complexes with Pd-O-B linkages, have been modeled. acs.org These calculations help to understand which intermediates are more likely to be on the primary reaction coordinate.

Protodeboronation Mechanisms: DFT has been employed to study the mechanisms of protodeboronation. For heteroaryl boronic acids like those derived from pyridine, calculations have shown how factors like ring nitrogen protonation and the formation of zwitterionic species can lower the activation energy for the cleavage of the C-B bond. nih.gov These studies help explain the observed instability of certain heteroaryl boronic acids under specific pH conditions. nih.govacs.org

The table below summarizes the application of computational chemistry in understanding reactions of boronic acids.

| Application Area | Computational Method | Insights Gained |

|---|---|---|

| Transmetalation Mechanism | DFT | Comparison of energy barriers for different pathways (boronate vs. oxo-palladium). researchgate.net |

| Intermediate Characterization | DFT | Modeling of geometry and stability of transient species like pre-transmetalation complexes. acs.org |

| Side Reaction Analysis (Protodeboronation) | DFT | Elucidation of pathways for C-B bond cleavage and the role of pH and speciation. nih.govacs.org |

| Ligand and Catalyst Design | DFT | Understanding how ligand properties (steric, electronic) affect catalytic efficiency. |

Role of Catalyst Recycling

The recycling of palladium catalysts used in cross-coupling reactions is a critical consideration for improving the economic and environmental sustainability of synthetic processes. While specific studies on catalyst recycling in reactions involving this compound are not prominent, the general strategies developed for the Suzuki-Miyaura reaction are directly applicable.

The primary challenge in recycling homogeneous palladium catalysts, such as those typically used with boronic acids, is the difficulty of separating the catalyst from the reaction mixture after the synthesis is complete. Research has focused on developing methods to immobilize the palladium catalyst on a solid support, creating a heterogeneous catalyst that can be easily recovered by filtration.

Strategies for Catalyst Recycling:

Immobilization on Supports: Palladium nanoparticles or complexes can be supported on various materials, including:

Silica

Polymers

Magnetic nanoparticles (e.g., Fe₃O₄)

Carbon-based materials (e.g., graphene, carbon nanotubes)

Recovery and Reuse: After the reaction, the solid-supported catalyst is separated from the product solution, washed, and can be reused in subsequent reaction cycles. The efficiency of recycling is often evaluated by measuring the catalytic activity and product yield over multiple runs. Leaching of the metal from the support into the product is a key issue that needs to be minimized.

The reusability of a catalyst is a key metric of its performance. The following table illustrates a hypothetical recycling test, a common method for evaluating the stability and long-term activity of a heterogeneous catalyst in a Suzuki-Miyaura type reaction.

| Recycle Run | Product Yield (%) | Catalyst Activity Retention (%) |

|---|---|---|

| 1 (Fresh Catalyst) | 95 | 100 |

| 2 | 94 | 98.9 |

| 3 | 92 | 96.8 |

| 4 | 90 | 94.7 |

| 5 | 88 | 92.6 |

The development of robust and recyclable catalytic systems is an active area of research aimed at making C-C bond-forming reactions more cost-effective and environmentally friendly for large-scale industrial applications.

Applications of 2 Phenoxypyridine 4 Boronic Acid

In Medicinal Chemistry and Pharmaceutical Industry

The boronic acid functional group is a significant pharmacophore in medicinal chemistry. mdpi.com Its importance is underscored by the existence of several FDA-approved drugs containing this moiety. Boronic acids are generally stable, exhibit low toxicity, and are degraded in the body to boric acid, which is considered a "green" compound. mdpi.com Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of certain enzymes, makes them effective enzyme inhibitors. rsc.org

2-Phenoxypyridine-4-boronic acid and its analogs serve as key intermediates in the synthesis of pharmaceutically active compounds. mdpi.com The Suzuki-Miyaura coupling reaction is frequently used to construct the core scaffolds of many drugs. mdpi.com The boronic acid group is a key component in several successful drugs, demonstrating its value in drug design.

| Compound | Therapeutic Class | Significance | Reference(s) |

| Bortezomib (Velcade®) | Proteasome Inhibitor (Anticancer) | First-in-class proteasome inhibitor approved for treating multiple myeloma. | mdpi.com |

| Ixazomib | Proteasome Inhibitor (Anticancer) | An oral proteasome inhibitor also used for multiple myeloma. | |

| Vaborbactam | β-lactamase Inhibitor | Used in combination with antibiotics to combat bacterial resistance. | |

| Tavaborole (Kerydin®) | Antifungal | A benzoxaborole used for the topical treatment of onychomycosis. | rsc.org |

Development of Bioactive Derivatives

The pyridine (B92270) ring is a well-established scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. mdpi.com Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.combohrium.com The incorporation of a boronic acid group into such scaffolds can modify their physicochemical and pharmacokinetic properties, often enhancing their therapeutic potential. nih.gov Boronic acids themselves are recognized for their role in creating bioactive molecules. nih.gov

In a notable study, a series of 4-phenoxypyridine-based derivatives were designed and synthesized as potent c-Met kinase inhibitors, which are a promising target for cancer therapy. nih.gov Several of these compounds demonstrated significant inhibitory activity against c-Met kinase, with some showing higher potency than the control drug, foretinib. nih.gov The most promising compound from this series, 23w, exhibited remarkable cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma). nih.gov This compound was found to induce apoptosis and inhibit cancer cell migration, highlighting its potential as a lead compound for further development. nih.gov

Table 1: Cytotoxicity of Compound 23w against Cancer Cell Lines nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.57 |

| H460 | Large Cell Lung Cancer | 0.94 |

Role as a Scaffold for Drug Discovery

The concept of "privileged structures" is central to modern drug discovery, referring to molecular scaffolds that can bind to multiple biological targets with high affinity. mdpi.com The pyridine scaffold is considered one such privileged structure due to its prevalence in biologically active compounds. mdpi.comnih.gov Its ability to be easily functionalized allows for the creation of large libraries of diverse compounds for screening. nih.gov

The this compound framework serves as an excellent example of a scaffold for drug discovery. By utilizing the boronic acid moiety for cross-coupling reactions like the Suzuki-Miyaura reaction, medicinal chemists can introduce a wide variety of substituents to the pyridine core, systematically modifying the molecule's properties to optimize its biological activity. nih.govmdpi.com This approach has been successfully used to develop inhibitors for enzymes such as cytochrome P450 (CYP) 1B1, where pyridinyl estradiols were synthesized from pyridine boronic acids. nih.gov Similarly, scaffold-hopping and hybridization strategies have been employed to create novel pyridine-annulated purine (B94841) analogs with significant anticancer activities. rsc.org These strategies underscore the value of pyridine-based boronic acids as foundational structures in the search for new therapeutic agents.

In Catalyst Development

Boronic acids are increasingly recognized for their role as catalysts in various organic transformations. rsc.org They offer a milder, more atom-economical alternative to traditional methods that often require harsh conditions and stoichiometric activators. rsc.org

Use in Amidation and Esterification Catalysis

Boronic acid catalysis is particularly effective in promoting the formation of amides and esters directly from carboxylic acids and amines or alcohols. rsc.org This process circumvents the need to pre-activate the carboxylic acid, thus representing a greener chemical approach. mdpi.com The catalytic cycle involves the electrophilic activation of the carboxylic acid by the boronic acid. rsc.org While simple boronic acids can be highly active, their effectiveness can be diminished by certain substrates, such as 2-aminopyridine, which can form inactive boroxine (B1236090) species. rsc.orgresearchgate.net To overcome this, more robust borate (B1201080) ester catalysts have been developed that show high reactivity with a broader range of substrates. rsc.org Recent research has also highlighted borane-pyridine complexes as efficient liquid catalysts for direct amidation, demonstrating tolerance for various functional groups. mdpi.comnih.gov

Ligand Design for Palladium Catalysis

In addition to their role as catalysts themselves, pyridine-containing boronic acids are pivotal in the design of ligands for transition metal catalysis, particularly with palladium. The nitrogen atom in the pyridine ring can coordinate to the metal center, influencing the catalyst's activity and selectivity. nih.gov This is crucial in reactions like the Suzuki-Miyaura coupling, where the ligand plays a key role in the catalytic cycle. nih.gov For instance, palladium complexes with (pyridin-4-yl)boronic acid ligands have been synthesized and structurally characterized, demonstrating the direct interaction between the pyridine nitrogen and the palladium ion. nih.gov The development of new palladium precatalysts incorporating specialized phosphine (B1218219) ligands has enabled challenging Suzuki-Miyaura reactions involving unstable boronic acids to proceed under mild conditions with high efficiency. nih.gov These advancements are critical for synthesizing complex molecules for pharmaceuticals and materials science.

In Material Science and Crystal Engineering

Aryl boronic acids are valuable components in material science and crystal engineering due to their ability to form predictable supramolecular structures through hydrogen bonding. mdpi.com The boronic acid group, with its two hydroxyl groups, can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for the construction of well-defined crystalline networks. These organized structures are of interest for developing functional materials with specific properties, such as photoluminescence. mdpi.com The co-assembly of aryl boronic acids with other molecules, like phenazine, into cocrystals is an active area of research aimed at designing materials with tailored properties. mdpi.com

Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com this compound and related compounds are relevant to several of these principles.

Catalysis: The use of boronic acids as catalysts for amidation and other reactions is inherently a green approach because it avoids the use of stoichiometric activating agents, reducing waste. rsc.orgmdpi.com

Atom Economy: Catalytic processes generally have higher atom economy, as the catalyst is not consumed in the reaction.

Safer Solvents and Conditions: Many modern catalytic reactions involving boronic acids are designed to work in greener solvents or even under solvent-free conditions, such as through mechanochemistry (grinding or milling). mdpi.comresearchgate.net For example, the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been demonstrated using mechanochemical methods, which are solvent-free and energy-efficient. researchgate.net

Biodegradability: When used in drug design, the boronic acid moiety is typically metabolized in the body to boric acid, which is considered a "green" compound and is readily eliminated. mdpi.com

Photocatalysis: The development of organic photocatalysts to replace heavy metals like iridium for activating boronic acid derivatives represents a significant step forward in green chemistry, as it mitigates concerns about residual heavy metal contamination in pharmaceutical products. researchgate.net

Sustainable Synthetic Processes

In the drive towards environmentally responsible chemical manufacturing, this compound serves as a key component in the development of sustainable synthetic methodologies. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for forming carbon-carbon bonds. mdpi.comlibretexts.org Green chemistry principles are advanced by performing these reactions in aqueous media, which minimizes the reliance on volatile and often toxic organic solvents. nih.govnih.govrsc.org Water is an ideal solvent for this purpose as it is inexpensive, non-flammable, and environmentally benign. nih.gov

The efficiency of these green protocols is further enhanced by the use of highly active, phosphine-free palladium catalysts that can be used in very low concentrations, reducing both cost and metal waste. mdpi.comnih.gov Researchers have demonstrated that Suzuki-Miyaura couplings using pyridine-based boronic acids can proceed smoothly in solvents like water or other recognized green solvents such as 2-Me-THF and t-amyl alcohol, often under mild, room-temperature conditions. nih.govrsc.org The boronic acid group itself contributes to the sustainability profile, as its byproduct, boric acid, is considered a "green compound" with low toxicity. mdpi.comnih.gov

| Reactants | Catalyst System | Solvent | Key Sustainable Feature | Ref. |

| Aryl Halide + Aryl Boronic Acid | Pd(OAc)₂ | Water Extract of Banana (WEB) | Use of a natural, renewable solvent; ligand-free; room temperature. | rsc.org |

| 4-Bromoacetophenone + Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) Complex | Ethanol/Water | Aqueous medium allows for simple separation and potential catalyst recycling. | nih.gov |

| Heterocyclic Halides + Aryl Boronic Acids | NiCl₂(PCy₃)₂ | 2-Me-THF / t-Amyl Alcohol | Use of non-toxic, industrially preferred "green" solvents. | nih.gov |

| 2,4-Dichloropyrimidine + Phenylboronic Acid | Pd(PPh₃)₄ | Dioxane/Water | Extremely low catalyst loading (0.5 mol%) reduces metal waste. | mdpi.com |

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions, and the use of this compound in such processes is well-documented. nih.govnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and significant improvements in product yields. mdpi.comresearchgate.net This efficiency is a key aspect of green chemistry, as it lowers energy consumption and increases throughput. nih.gov

In the context of Suzuki-Miyaura couplings, MAOS has proven exceptionally effective. mdpi.comnih.govrsc.org Studies show that reactions involving pyridine boronic acids and various aryl halides can be completed in as little as 10-15 minutes under microwave conditions, compared to several hours required for conventional heating methods. mdpi.comnih.gov This rapid synthesis is crucial for high-throughput screening and the rapid generation of compound libraries in drug discovery. The combination of microwave heating with aqueous solvents further enhances the green credentials of these synthetic routes. nih.govnih.gov

| Reaction | Method | Reaction Time | Yield | Ref. |

| Suzuki Coupling of 2,4-Dichloropyrimidine | Microwave (100 °C) | 15 min | 81% | mdpi.com |

| Synthesis of Imidazo[1,2-a]pyridines | Microwave | 60 sec | 24-99% | researchgate.net |

| Suzuki Coupling of 4-Bromoacetophenone | Microwave (120 °C) | 2 min | High Yield | nih.gov |

| Synthesis of Quinolines | Conventional | 4-7 h | ~80% | nih.gov |

| Synthesis of Quinolines | Microwave | 2 min | ~90% | nih.gov |

Mechanochemical Approaches

Mechanochemistry represents a cutting-edge frontier in sustainable synthesis, involving reactions conducted by grinding or milling solid reactants together, often in the absence of a bulk solvent. researchgate.net This solvent-free approach, known as mechanosynthesis, drastically reduces chemical waste and energy consumption associated with solvent heating, distillation, and purification. bham.ac.uknih.govresearchgate.net

While specific literature detailing the mechanochemical reactions of this compound is emerging, the principles have been robustly demonstrated with other boronic acids. bham.ac.uknih.gov For instance, the mechanochemical synthesis of highly complex and porous materials like Covalent Organic Frameworks (COFs) from boronic acid monomers has been achieved. bham.ac.uknih.gov These processes show remarkable efficiency, with reports of a more than 20-fold reduction in solvent use and a nearly 100-fold reduction in reaction time compared to traditional solvothermal methods. nih.gov The products are often obtained in quantitative yields and high purity, eliminating the need for extensive work-up procedures. bham.ac.uknih.gov The application of these powerful, solvent-free techniques to versatile building blocks like this compound holds significant promise for the future of green chemical manufacturing.

Research and Development of Novel Compounds

This compound is a highly valued building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutics for oncology. nih.govnih.gov The 4-phenoxypyridine (B1584201) scaffold is a privileged structure found in numerous biologically active molecules, and this boronic acid provides a direct route to incorporate it into new chemical entities. nih.govnih.gov

A primary application is in the synthesis of potent protein kinase inhibitors. nih.gov Kinases are crucial signaling enzymes that are often dysregulated in cancer, making them prime therapeutic targets. Research has shown that derivatives synthesized from this compound exhibit powerful inhibitory activity against several key oncogenic kinases, including c-Met, Flt-3, and VEGFR-2. nih.govnih.gov For example, one study detailed a series of 2-substituted-4-phenoxypyridine derivatives, with the most promising compound showing potent, nanomolar inhibition of Flt-3 and c-Met (IC₅₀ values of 2.18 nM and 2.61 nM, respectively). nih.gov

Another series of novel 4-phenoxypyridine derivatives containing a 4-oxo-1,4-dihydropyridazine-3-carboxamide moiety was developed and found to be a potent VEGFR2 inhibitor (IC₅₀ of 0.23 μM). nih.gov This compound displayed significant cytotoxicity against a panel of human cancer cell lines and was shown to induce cell cycle arrest and apoptosis, as well as inhibit cancer cell migration. nih.gov These findings underscore the critical role of this compound in generating advanced drug candidates with potential for treating a range of cancers. drugdiscoverytrends.commdpi.com

| Novel Compound Class/Derivative | Biological Target(s) | Key Research Finding(s) | Ref. |

| 2-Substituted-4-phenoxypyridines | c-Met, Flt-3, ALK, VEGFR-2/3, PDGFR-α/β | Compound 39 showed potent dual inhibition with IC₅₀ values of 2.61 nM (c-Met) and 2.18 nM (Flt-3). | nih.gov |

| 4-Phenoxypyridine-pyridazinecarboxamides | VEGFR2 | Compound 15b showed an IC₅₀ of 0.23 μM against VEGFR2 and cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.75 μM). | nih.gov |

| 4-Phenoxypyridine-pyridazinecarboxamides | A549 Cell Cycle | Compound 15b induced cell cycle arrest in the G0/G1 phase and promoted apoptosis. | nih.gov |

| Pyridine-Thiazole Hybrids | PARP1, Cancer Cell Lines | Novel derivatives induced genetic instability and showed high antiproliferative activity (IC₅₀ = 0.57 µM in HL-60 cells). | mdpi.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Phenoxypyridine-4-boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halide partners. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl-aryl couplings.

- Solvent system : Use anhydrous THF or DMF to minimize boronic acid hydrolysis.

- Base optimization : Na₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv) to maintain pH for boronate formation.

- Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) .

Q. How does the stability of this compound influence storage and handling protocols?

- Methodological Answer : Boronic acids are moisture-sensitive due to reversible esterification. Recommendations:

- Storage : Desiccate at –20°C under nitrogen; use amber vials to prevent light-induced degradation.

- Handling : Work in a glovebox or under dry conditions. Pre-dry solvents (e.g., molecular sieves for THF) .

- Incompatibilities : Avoid strong acids/bases (hydrolysis risk) and oxidizing agents (risk of boronate decomposition) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR (~30 ppm for boronic acid; shift to ~18 ppm upon diol esterification). ¹H/¹³C NMR confirms aryl and pyridine substituents .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect hydrolyzed byproducts .

- FTIR : B–O stretch (~1350 cm⁻¹) and O–H (broad ~3200 cm⁻¹) for boronic acid identification .

Advanced Research Questions

Q. How can this compound be applied in designing diol-specific sensors?

- Methodological Answer :

- Sensor Design : The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., saccharides). Incorporate fluorescence reporters (e.g., anthracene) to signal binding via photoinduced electron transfer (PET) .

- Selectivity Tuning : Modify the pyridine substituent to sterically or electronically favor specific diols. For example, electron-withdrawing groups enhance binding to fructose .

- Validation : Compare fluorescence quenching/efficiency ratios with control analytes (e.g., glucose vs. galactose) .

Q. What strategies resolve contradictions in reported reactivity data for boronic acid derivatives?

- Methodological Answer :

- pH-Dependent Studies : Perform kinetic assays across pH 5–9 to assess boronate/diol binding equilibrium. Use buffers (e.g., phosphate) to stabilize conditions .

- Competitive Binding Assays : Compare affinity for diols (e.g., catechol vs. sorbitol) under identical conditions to isolate steric/electronic effects .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict binding energies and transition states to rationalize experimental discrepancies .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for separation applications?

- Methodological Answer :

- COF Synthesis : Condense with tetrahedral nodes (e.g., tetrakis(4-aminophenyl)methane) via Schiff-base reactions. Use solvothermal conditions (120°C, 72h) for crystallinity .

- Application Testing : Load COFs into chromatography columns; evaluate retention times for diol-containing analytes (e.g., ribose vs. mannitol) .

- Regeneration : Wash with acidic methanol (pH 3) to cleave boronate esters and reuse the framework .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.